Cas no 53924-05-3 (7-Chloro-1H-indole)
7-Chloro-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 7-Chloroindole
- 7-CHLORO-1H-INDOLE
- 7-CHLOROINDAZOLE
- RARECHEM AH BS 0085
- TIMTEC-BB SBB004058
- 1H-Indole,7-chloro-(9CI)
- 1H-Indole, 7-chloro-
- 7-chloro indole
- 7-chloro-indole
- PubChem3195
- KSC272E1P
- BIDD:GT0137
- AMBZ0213
- BCP26628
- SBB004058
- EBD582925
- SB14992
- L879
- AB0006757
- AM20060937
- A7832
- NS00
- EINECS 258-865-7
- SY029004
- C2436
- FT-0621389
- DTXSID80202207
- FS-2241
- EN300-117693
- CHEMBL111579
- 7-Chloro-1H-indole pound>>1H-Indole, 7-chloro-
- 3,5-xylyloxyaceticacid
- AC-24620
- NS00032876
- C-4250
- TP2MHC8CJ2
- 53924-05-3
- 7-Chloroindole, 97%
- Z1255488512
- SCHEMBL443938
- WMYQAKANKREQLM-UHFFFAOYSA-N
- CS-W020039
- AKOS005174238
- MFCD01321301
- Indole, 7-chloro
- 7-Chloroindole,97%
- ALBB-014230
- DB-012396
- 7-Chloro-1H-indole
-
- MDL: MFCD01321301
- Inchi: 1S/C8H6ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
- InChI Key: WMYQAKANKREQLM-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2C=CNC=21
- BRN: 114743
Computed Properties
- Exact Mass: 151.01900
- Monoisotopic Mass: 151.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 15.8
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.1976 (rough estimate)
- Melting Point: 56.0 to 60.0 deg-C
- Boiling Point: 90-95 °C/0.25 mmHg(lit.)
- Flash Point: 158.9oC
- Refractive Index: 1.5660 (estimate)
- PSA: 15.79000
- LogP: 2.82130
- Solubility: Insoluble
7-Chloro-1H-indole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
7-Chloro-1H-indole Customs Data
- HS CODE:29339990
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Chloro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C119151-1g |
7-Chloro-1H-indole |
53924-05-3 | 98% | 1g |
¥119.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C119151-250mg |
7-Chloro-1H-indole |
53924-05-3 | 98% | 250mg |
¥49.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C119151-25g |
7-Chloro-1H-indole |
53924-05-3 | 98% | 25g |
¥2599.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C119151-5g |
7-Chloro-1H-indole |
53924-05-3 | 98% | 5g |
¥563.90 | 2023-09-03 | |
| AstaTech | 28167-1/G |
7-CHLOROINDOLE |
53924-05-3 | 95% | 1g |
$19 | 2023-09-18 | |
| AstaTech | 28167-5/G |
7-CHLOROINDOLE |
53924-05-3 | 95% | 5g |
$85 | 2023-09-18 | |
| Alichem | A199000254-10g |
7-Chloroindole |
53924-05-3 | 98% | 10g |
$175.18 | 2023-09-01 | |
| Alichem | A199000254-25g |
7-Chloroindole |
53924-05-3 | 98% | 25g |
$256.92 | 2023-09-01 | |
| Fluorochem | 040176-1g |
7-Chloroindole |
53924-05-3 | 98% | 1g |
£18.00 | 2022-03-01 | |
| Fluorochem | 040176-5g |
7-Chloroindole |
53924-05-3 | 98% | 5g |
£60.00 | 2022-03-01 |
7-Chloro-1H-indole Suppliers
7-Chloro-1H-indole Related Literature
-
Panpan Huang,Xiangjun Peng,Dan Hu,Huiwu Liao,Shaobin Tang,Liangxian Liu Org. Biomol. Chem. 2017 15 9622
-
George E. Chambers,A. Emre Sayan,Richard C. D. Brown Nat. Prod. Rep. 2021 38 1794
-
Lei Chen,Jia-Kun Xu,Lianzhi Li,Shu-Qin Gao,Ge-Bo Wen,Ying-Wu Lin Mol. Syst. Des. Eng. 2022 7 239
-
Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293
-
Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293
Additional information on 7-Chloro-1H-indole
Introduction to 7-Chloro-1H-indole (CAS No. 53924-05-3)
7-Chloro-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 53924-05-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring, with a chlorine substituent at the 7-position. The structural features of 7-Chloro-1H-indole make it a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The indole scaffold is well-documented for its pharmacological significance, serving as a core structure in numerous drugs targeting diverse diseases. The introduction of a chlorine atom at the 7-position enhances the electrophilicity of the indole ring, facilitating further functionalization through nucleophilic aromatic substitution or other coupling reactions. This property has been exploited in synthetic methodologies to generate more complex derivatives with tailored biological activities.
In recent years, 7-Chloro-1H-indole has been extensively studied for its potential in drug discovery. One of the most compelling areas of research involves its role as a precursor in the synthesis of indole-based kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways, and their dysregulation is implicated in various cancers and inflammatory diseases. By modifying the indole core with substituents like chloro groups, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors, leading to more effective therapeutic interventions.
Moreover, 7-Chloro-1H-indole has shown promise in the development of antimicrobial agents. The indole derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. This is attributed to their ability to disrupt essential bacterial processes such as DNA replication and cell wall synthesis. The chlorine substituent at the 7-position appears to enhance these antimicrobial effects by increasing the compound's lipophilicity and membrane permeability, thereby facilitating its entry into microbial cells.
Recent advancements in computational chemistry have also highlighted 7-Chloro-1H-indole as a key intermediate in designing molecules with enhanced bioavailability and reduced toxicity. Molecular modeling studies have identified optimal substitution patterns on the indole ring that improve solubility and metabolic stability, making these compounds more suitable for clinical use. Such computational approaches are increasingly integrated into drug discovery pipelines to accelerate the identification of lead compounds.
The synthesis of 7-Chloro-1H-indole itself is another area of active investigation. Traditional methods often involve chlorination reactions on pre-formed indole derivatives, but newer strategies employ catalytic processes that are more efficient and environmentally friendly. For instance, transition metal-catalyzed cross-coupling reactions have been explored to introduce chlorine atoms at specific positions with high regioselectivity. These innovations not only improve yield but also align with green chemistry principles by minimizing waste and hazardous byproducts.
In conclusion, 7-Chloro-1H-indole (CAS No. 53924-05-3) represents a valuable building block in pharmaceutical research. Its unique structural features and reactivity make it indispensable for synthesizing a wide range of biologically active compounds. As research continues to uncover new therapeutic applications, the demand for high-quality 7-Chloro-1H-indole is expected to grow, driven by its role in developing innovative treatments for various diseases.
53924-05-3 (7-Chloro-1H-indole) Related Products
- 16863-96-0(3-Chloro-1H-indole)
- 3645-26-9(10-chlorobenzo[g]quinoline)
- 703-66-2(6,8-Dichloroquinoline)
- 6059-26-3(4-Pyridinecarboxylicacid, 2-(sulfomethyl)hydrazide, calcium salt (2:1))
- 96129-73-6(4,7-Dichloro-1H-indole)
- 611-33-6(8-Chloroquinoline)
- 4792-72-7(5,7-dichloro-1H-indole)
- 28804-85-5(9H-Carbazole, dichloro-(9CI))
- 28814-25-7(Acridine, 4-chloro-)
- 58910-95-5(9H-Carbazole, 1,3,6-trichloro-)